Denifanstat

概要

説明

Denifanstat, also known as TVB-2640, is a small-molecule drug and fatty acid synthase inhibitor . It was developed by Sagimet Biosciences and has been tested for various types of cancer and non-alcoholic steatohepatitis . It is an orally bioavailable drug with potential antineoplastic activity .

Synthesis Analysis

Denifanstat is a Fatty Acid Synthase (FASN) inhibitor . It blocks steatosis by inhibiting de novo lipogenesis in hepatocytes. It also reduces inflammation by preventing immune cell activation and blunts fibrosis by inhibiting stellate cell activation .

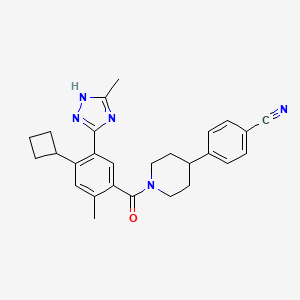

Molecular Structure Analysis

Denifanstat has a chemical formula of C27H29N5O . Its exact mass is 439.24 and its molecular weight is 439.563 . The structure of Denifanstat has been determined using electron cryo-microscopy (cryoEM) to a resolution of 2.7Å .

Chemical Reactions Analysis

Upon administration, Denifanstat binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival .

Physical And Chemical Properties Analysis

Denifanstat has a chemical formula of C27H29N5O . Its exact mass is 439.24 and its molecular weight is 439.563 . It is soluble in DMSO .

科学的研究の応用

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Denifanstat is a Fatty Acid Synthase (FASN) inhibitor . It has been used in the treatment of biopsy-proven NASH . It works by blocking steatosis via inhibiting de novo lipogenesis in hepatocytes . This helps to reduce the accumulation of fat in the liver, which is a key characteristic of NASH .

Reduction of Inflammation

Denifanstat has the ability to reduce inflammation by preventing immune cell activation . This property makes it useful in the treatment of diseases characterized by inflammation, such as NASH .

Inhibition of Fibrosis

Denifanstat can blunt fibrosis by inhibiting stellate cell activation . This makes it a potential therapeutic agent for diseases that involve fibrosis, such as liver cirrhosis and NASH .

Treatment of High-Grade Astrocytoma

Denifanstat has been used in combination with Bevacizumab for the treatment of first relapse high-grade astrocytoma . The combination of these two drugs has shown statistically significant improvements in progression-free survival over Bevacizumab monotherapy .

Inhibition of Fatty Acid Synthase (FASN)

Denifanstat is a potent inhibitor of the ketoacylreductase (KR) activity of FASN . This property makes it a potential therapeutic agent for diseases that involve abnormal fatty acid synthesis .

Treatment of Recurrent Glioblastoma

Denifanstat has been used in combination with Bevacizumab for the treatment of recurrent glioblastoma . The combination of these two drugs has shown statistically significant improvements in progression-free survival over Bevacizumab monotherapy .

作用機序

Target of Action

Denifanstat, also known as TVB-2640, primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is an enzyme that catalyzes the synthesis of palmitate, a 16-carbon chain fatty acid that is the primary precursor of lipid metabolism and an important intracellular signaling molecule . This enzyme is often overactive in disease states, leading to uncontrolled cell growth and survival, as seen in many cancers .

Mode of Action

Upon administration, Denifanstat binds to and blocks FASN . This prevents the synthesis of palmitate needed for tumor cell growth and survival . By inhibiting FASN, Denifanstat disrupts the metabolic pathways that are critical for cell survival and proliferation .

Biochemical Pathways

Denifanstat affects several biochemical pathways through its inhibition of FASN . It blocks steatosis by inhibiting de novo lipogenesis in hepatocytes, reduces inflammation by preventing immune cell activation, and blunts fibrosis by inhibiting stellate cell activation . These actions address the three main drivers of Non-Alcoholic Steatohepatitis (NASH), including fat accumulation, inflammation, and fibrosis .

Pharmacokinetics

It is known that denifanstat is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of Denifanstat’s action include a reduction in cell signaling, an induction of tumor cell apoptosis, and the inhibition of cell proliferation in susceptible tumor cells . In clinical trials, Denifanstat has shown significant fibrosis improvement and resolution of NASH . It achieved statistically significant improvements relative to placebo on both of the primary endpoints of NASH resolution without worsening of fibrosis with ≥2-point reduction in NAFLD Activity Score (NAS), and ≥2-point reduction in NAS without worsening of fibrosis .

Action Environment

For instance, the presence of liver diseases like NASH can affect how Denifanstat works in the body

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGOSBDSLYHMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Denifanstat | |

CAS RN |

1399177-37-7 | |

| Record name | Denifanstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENIFANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

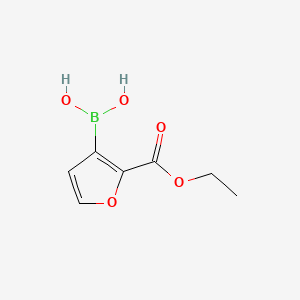

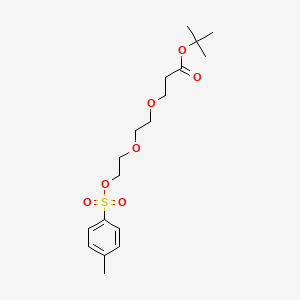

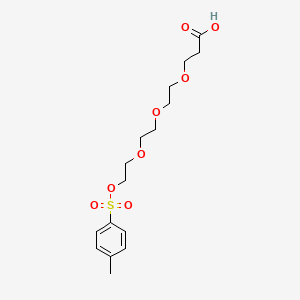

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

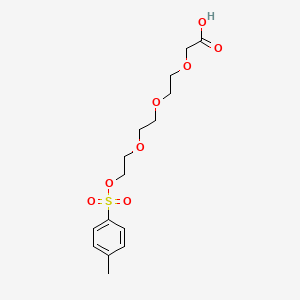

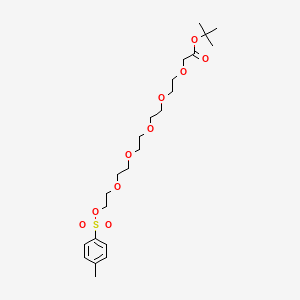

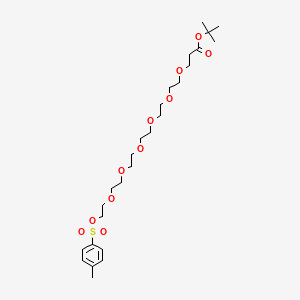

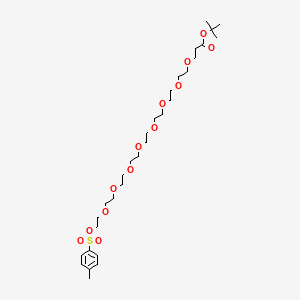

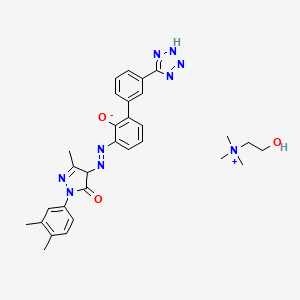

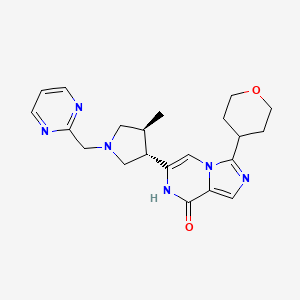

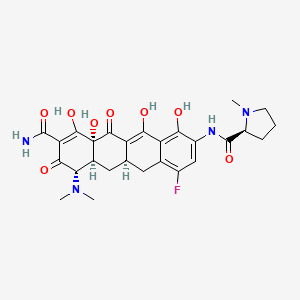

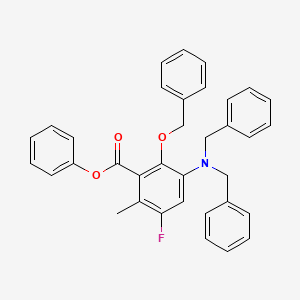

Feasible Synthetic Routes

Q & A

A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:

- Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]

- Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]

- Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]

- Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]

- Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []

A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.

ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.

A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]

A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.

ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.

ANone: TVB-2640 exhibits:

- Pharmacokinetics:

- Pharmacodynamics:

- Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]

- Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]

- Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []

- Inhibition of de novo lipogenesis in sebum collected from the forehead. []

ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:

- In vitro:

- In vivo:

- Clinical Trials:

- Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]

- Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]

- Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]

- Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]

- Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]

ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:

- Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []

ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:

- Common Adverse Events:

- Grade 3 Adverse Events:

- Other:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)

![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)